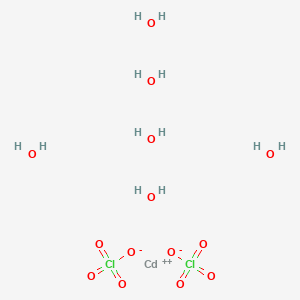

Cadmium Perchlorate Hexahydrate

Description

BenchChem offers high-quality Cadmium Perchlorate Hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium Perchlorate Hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cadmium(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZOTJHMRJOEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102990 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10326-28-0 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Cadmium Perchlorate Hexahydrate: A Technical Guide

Executive Summary

Cadmium perchlorate hexahydrate (

However, this utility comes with a dual hazard profile: the acute cumulative toxicity of cadmium and the explosive potential of anhydrous perchlorates. This guide provides a rigorous physicochemical analysis, a self-validating synthesis protocol, and critical handling frameworks for researchers in materials science and drug development.

Part 1: Molecular Architecture & Crystallography

Coordination Geometry

Unlike simple salts where the anion directly bonds to the metal, cadmium perchlorate hexahydrate is better described as a complex salt.

-

Cationic Sphere: The cadmium ion (

) is octahedrally coordinated by six water molecules, forming the discrete hexaaquacadmium(II) cation, -

Anionic Sphere: The perchlorate anions (

) exist in the second coordination sphere. They are held in the lattice via hydrogen bonding to the aqua ligands rather than direct covalent bonds to the metal center.

Implication for Research: This "outer-sphere" nature makes

Physicochemical Data Profile

| Property | Value / Description |

| Formula | |

| Molar Mass | 419.40 g/mol (Hexahydrate) / 311.30 g/mol (Anhydrous) |

| Appearance | White to colorless hygroscopic crystals |

| Solubility (Water) | Extremely High (> 100 g/100 mL at 20°C) |

| Solubility (Organics) | Soluble in Ethanol, Methanol, Acetone, Acetonitrile |

| Melting Point | ~129°C (Dissolves in water of crystallization) |

| Decomposition | > 230°C (Anhydrous form decomposes violently) |

| Hygroscopicity | High (Deliquescent in humid air) |

| pH (0.1 M aq) | 4.0 – 6.0 (Slightly acidic due to hydrolysis) |

Part 2: Thermodynamic & Thermal Profile[5]

Understanding the thermal behavior of this compound is critical for safety. The material undergoes a stepwise dehydration process before reaching a critical instability point.

Thermal Decomposition Pathway

The hexahydrate loses water molecules in discrete steps upon heating.

-

Phase I (< 130°C): Melting/Dissolution in crystal water.

-

Phase II (130°C – 200°C): Stepwise loss of water (

). -

Phase III (> 240°C): CRITICAL HAZARD. The anhydrous salt is a potent oxidizer. Upon decomposition, it releases oxygen and chlorine, often explosively if organic fuel is present.

Visualization: Thermal Degradation Logic

Figure 1: Thermal decomposition pathway of cadmium perchlorate. Note the critical transition to the anhydrous phase, where shock sensitivity increases.

Part 3: Synthesis & Purification Protocol (Self-Validating)

Objective: Synthesize high-purity

The "Stoichiometric Excess" Strategy

To ensure the final product is not dangerously acidic (which increases instability), we use a slight excess of the insoluble carbonate, which can be filtered off.

Reaction Equation:

Step-by-Step Protocol

-

Preparation: Dilute 60% perchloric acid (Caution: Corrosive/Oxidizer) with distilled water (1:1 ratio).

-

Addition: Slowly add

powder to the acid solution with constant stirring.-

Observation: Vigorous effervescence (

release). -

Validation Point: Continue adding

until effervescence ceases and a small amount of white solid remains undissolved. This confirms all acid has been consumed.

-

-

Filtration: Filter the solution through a 0.22

membrane or fine sintered glass to remove the excess-

Result: A clear, colorless filtrate.

-

-

Concentration: Gently heat the filtrate (Water bath < 80°C) to concentrate. DO NOT BOIL TO DRYNESS.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

-

Drying: Filter the crystals and dry in a desiccator over Calcium Chloride (

).-

Note: Do not use sulfuric acid as a desiccant, as it may induce anhydrous formation too aggressively.

-

Synthesis Workflow Diagram

Figure 2: Self-validating synthesis workflow ensuring neutralization of strong acid before crystallization.

Part 4: Applications in Drug Development & Materials Science

While direct pharmaceutical use is limited by cadmium toxicity, this compound is a critical intermediate in discovery chemistry.

Metal-Organic Frameworks (MOFs)

is the gold-standard precursor for Cd-MOFs.-

Mechanism: The perchlorate anion is non-coordinating. When mixed with bridging ligands (e.g., 4,4'-bipyridine), the perchlorate does not compete for the metal center, allowing the formation of predictable, high-porosity networks.

-

Use Case: Research into gas storage (

,

Analytical Standards

Used as a standard for calibrating cadmium detection in biological assays (AAS, ICP-MS) due to its high water solubility compared to oxides or carbonates.

Part 5: Safety & Handling (E-E-A-T Critical)

Toxicology (Cadmium)[3]

-

Classification: Carcinogen (Category 1B), Mutagen (Category 2).

-

Target Organs: Kidneys (accumulation causing proteinuria), Lungs (inhalation damage), Bones (osteomalacia).

-

Protocol: All handling must occur in a certified fume hood. Double gloving (Nitrile) is mandatory.

Reactivity (Perchlorate)

-

Hazard: The hexahydrate is relatively stable. The anhydrous form is a shock-sensitive oxidizer.

-

Incompatibility: Never mix with strong reducing agents, organic powders, or sulfuric acid.

-

Storage: Store in a cool, dry place away from combustibles. If the crystals turn opaque (dehydration), re-hydrate or dispose of as hazardous waste immediately.

References

-

PubChem. (2023). Cadmium perchlorate hexahydrate | CdCl2H12O14.[1][2][3] National Library of Medicine. [Link][3]

-

Johansson, G., & Sandström, M. (1987).[4] The Crystal Structure of Hexaaquacadmium(II) Perchlorate, 2. Acta Chemica Scandinavica. [Link]

-

American Elements. (2023). Cadmium Perchlorate Hexahydrate Safety Data Sheet. [Link]

-

Ok, E. (2025).[5][6] Synthesis, Structural Insights, and Thermal Behavior of a Cadmium Perchlorate-Hexamethylenetetramine Complex. ResearchGate. [Link]

Sources

- 1. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10326-28-0: Cadmium perchlorate hexahydrate [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. laboratorynotes.com [laboratorynotes.com]

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of Cd(ClO4)2·6H2O

This guide is structured as a high-level technical whitepaper designed for application scientists and crystallographers. It prioritizes actionable protocols, safety integration, and structural causality.

Executive Summary & Strategic Context

Cadmium Perchlorate Hexahydrate (Cd(ClO4)2·6H2O) represents a classic archetype in the study of hydrated ionic salts, specifically within the isomorphous series

For researchers, this material is not merely a static salt but a dynamic system exhibiting complex order-disorder phase transitions . At room temperature, the hexaaqua cation

Key Crystallographic Parameters (Room Temperature)

| Parameter | Value (Approx.) | Note |

| Crystal System | Trigonal / Hexagonal | Often pseudo-hexagonal due to twinning |

| Space Group | Alternate settings: | |

| Lattice | Sensitive to humidity and temperature | |

| Lattice | Axis of octahedral stacking | |

| Z | 1 | Formula units per cell |

Safety & Handling: A Self-Validating System

CRITICAL WARNING: This protocol involves Cadmium (Carcinogen/Nephrotoxin) and Perchlorates (Explosion Hazard) . Safety is not a checkbox; it is a self-validating system where the absence of contamination is actively verified.

The "Zero-Contact" Protocol

-

Engineering Controls: All synthesis steps involving dry perchlorate salts must occur behind a blast shield within a dedicated fume hood.

-

Perchlorate Management:

-

Validation: Never allow the salt to dehydrate completely in the presence of organics. The anhydrous salt is shock-sensitive.

-

Rule: Keep the material "wet" (solvated) or in a hydrate state whenever possible.

-

-

Cadmium Containment:

-

Validation: Use colorimetric wipes (e.g., dithizone indicators) on work surfaces post-experiment to verify zero Cd residue.

-

Synthesis & Crystal Growth Methodology

To obtain single crystals suitable for X-ray Diffraction (XRD), we utilize a slow-evaporation method controlled by solubility gradients.

Reagents

-

Cadmium Carbonate (

): 99.9% trace metals basis. -

Perchloric Acid (

): 60-70% ACS reagent grade. -

Solvent: Deionized water (18.2 MΩ·cm).

Step-by-Step Workflow

-

Step 1: Neutralization. Slowly add dilute

to a suspension of-

Reaction:

-

Endpoint: Stop when effervescence ceases and the solution is clear. Ensure a slight excess of Carbonate (undissolved solid) remains to prevent excess acidity, then filter.

-

-

Step 2: Concentration. Gently heat the filtrate (max 50°C) to reduce volume. DO NOT BOIL.

-

Step 3: Crystallization. Place the concentrated solution in a desiccator charged with

or silica gel.-

Timeframe: 3–7 days.

-

Observation: Look for colorless, hygroscopic hexagonal prisms.

-

Synthesis Logic Diagram (Graphviz)

Figure 1: Synthesis workflow emphasizing the filtration of excess carbonate to ensure stoichiometric neutrality.

Structural Analysis & Causality

When analyzing

Data Acquisition Strategy

-

Mounting: Crystals are highly hygroscopic. Mount immediately in Paratone-N oil and flash cool to 100 K using a nitrogen stream.

-

Why? Room temperature data often suffers from extreme thermal motion of the perchlorate oxygens, making refinement difficult (

-factors > 5%). Low temperature freezes this disorder.

-

-

Radiation: Mo-K

(-

Why? Cadmium has a high absorption coefficient. Cu-radiation would result in significant absorption errors requiring aggressive correction.

-

Structural Hierarchy

-

Cationic Motif

:-

The Cadmium atom sits at the origin (0, 0, 0) with

symmetry. -

Six water molecules form a nearly perfect octahedron.

-

Cd-O Distance:

Å.

-

-

Anionic Motif

:-

The Chlorine atom sits at

in the -

The Disorder Problem: The perchlorate tetrahedron often appears rotationally disordered about the

-axis (three-fold axis). In the refinement, this is modeled by splitting oxygen positions with partial occupancies.

-

-

Hydrogen Bonding Network:

Structural Logic Diagram (Graphviz)

Figure 2: Structural hierarchy showing the interplay between the ordered cation, disordered anion, and the hydrogen bonding network.

Phase Transition Dynamics

A defining feature of the

-

High Temperature (Room Temp):

-

Phase: Disordered / Pseudo-hexagonal.

-

Mechanism: The

ions undergo rapid reorientation (tumbling) or static rotational disorder.

-

-

Low Temperature (< 200 K):

-

Phase: Ordered / Monoclinic or Orthorhombic (

or -

Mechanism: The hydrogen bonds "lock" the perchlorate ions into fixed orientations.

-

Experimental Note: Upon cooling, you may observe twinning .[4] The high-symmetry hexagonal cell splits into three domain variants of the lower-symmetry phase. This must be accounted for in the integration software (e.g., using a twin law).

-

References

-

West, C. D. (1935). Crystal Structures of Some Hydrated Compounds. Zeitschrift für Kristallographie, 91, 480-493. (Foundational work establishing the hexagonal packing of hexahydrates).

- Manohar, H., & Ramaseshan, S. (1964). The Crystal Structure of Cadmium Perchlorate Hexahydrate. Zeitschrift für Kristallographie, 119.

-

Ghosh, S., & Ray, S. (1981).[5] Twinning, disorder and phase transition in ferrous perchlorate hexahydrate crystals. Zeitschrift für Kristallographie, 155, 129-137. (Describes the isomorphous phase transitions relevant to the Cd analog).

-

Mani, N. V., & Ramaseshan, S. (1961).[6] The crystal structure of copper perchlorate hexahydrate. Zeitschrift für Kristallographie, 115, 97-109. (Comparative isomorphous structure).

-

PubChem. (2025).[7] Cadmium Perchlorate Hexahydrate - Compound Summary. National Library of Medicine. (Safety and Chemical ID).

Sources

- 1. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Cadmium Perchlorate Hexahydrate in Polar Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O, in polar solvents. While quantitative data for this specific salt is limited, this document synthesizes foundational chemical principles, describes authoritative experimental methodologies for solubility determination, and presents available data to offer a robust framework for researchers. The guide covers the physicochemical properties of the salt, the theoretical underpinnings of its dissolution in polar media, a detailed protocol for empirical solubility measurement, and critical safety and handling considerations. The objective is to equip scientists and professionals with the necessary knowledge to effectively utilize and characterize cadmium perchlorate hexahydrate in their research and development endeavors.

Introduction to Cadmium Perchlorate Hexahydrate

Cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O, is an inorganic salt composed of a divalent cadmium cation (Cd²⁺), two perchlorate anions (ClO₄⁻), and six molecules of water of hydration.[1] It presents as a white, crystalline, and hygroscopic solid that readily absorbs moisture from the atmosphere.[1] The compound is a strong oxidizing agent due to the perchlorate anion and is recognized for its high solubility in water and other polar solvents like ethanol and methanol.[2][3] This high solubility is a key property driving its use in various applications, including the synthesis of other cadmium compounds, as a reagent in analytical chemistry, and in materials science research.[4][5]

Understanding the solubility of this compound is critical for a range of applications. In drug development, cadmium compounds are sometimes studied for their biological interactions, although their toxicity is a major concern.[4] In materials science, precise control over solution concentration is essential for producing cadmium-based semiconductors and catalysts.[5] This guide addresses the principles and practicalities of this salt's solubility.

Physicochemical Properties

A foundational understanding of the salt's properties is essential before exploring its solubility.

| Property | Value | Reference |

| Chemical Formula | Cd(ClO₄)₂·6H₂O | [5] |

| Molecular Weight | 419.40 g/mol | [6] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 129.4 °C | [5] |

| Key Characteristics | Hygroscopic, Strong Oxidizer | [1][2] |

Theoretical Principles of Solubility in Polar Solvents

The dissolution of an ionic salt like cadmium perchlorate hexahydrate is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy).

Lattice Energy: This is the energy holding the Cd²⁺ and ClO₄⁻ ions together in the solid crystal. For the dissolution process to be favorable, this energy must be overcome.

Solvation Energy: Polar solvents, such as water, methanol, and ethanol, possess a significant dipole moment. The oxygen atom in a water molecule, for instance, has a partial negative charge, while the hydrogen atoms have partial positive charges. When the salt is introduced into the solvent, these solvent dipoles orient themselves around the ions:

-

The negative ends (oxygen) of the solvent molecules are attracted to the positive cadmium cation (Cd²⁺).

-

The positive ends (hydrogen) are attracted to the negative perchlorate anion (ClO₄⁻).

This process, known as solvation (or hydration when the solvent is water), releases a significant amount of energy. If the solvation energy is greater than or comparable to the lattice energy, the salt will dissolve. Cadmium perchlorate is known to be readily soluble in water, indicating a highly favorable solvation energy that overcomes its lattice energy.[1][3]

The large size and low charge density of the perchlorate anion (ClO₄⁻) generally lead to weaker lattice energies compared to salts with smaller anions, which contributes to the high solubility of many perchlorate salts.

Quantitative Solubility Data

Quantitative solubility data for cadmium perchlorate hexahydrate in a wide range of polar solvents is not extensively documented in readily available literature. However, its behavior is well-established in water and noted in simple alcohols.

| Solvent | Formula | Solubility | Notes | Reference |

| Water | H₂O | Readily Soluble / Highly Soluble | Dissociates completely in aqueous solutions. | [1][2][3][4] |

| Ethanol | C₂H₅OH | Soluble | --- | [3] |

| Methanol | CH₃OH | Soluble | --- | [3] |

Note: The term "soluble" is qualitative. Precise quantitative values (e.g., in g/100 mL at a specific temperature) are not consistently reported across public databases. The lack of specific data underscores the importance of the experimental determination methods outlined in the next section. There is a conflicting source that states it is insoluble in water, however, multiple other sources confirm its solubility.[7]

Experimental Determination of Solubility: A Protocol

For researchers requiring precise solubility data, direct experimental measurement is necessary. The isothermal equilibrium method is a reliable and widely accepted technique. This protocol provides a self-validating system for determining the solubility of cadmium perchlorate hexahydrate at a given temperature.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.[8]

-

Sustained Agitation: Simply mixing the salt and solvent is insufficient. Continuous agitation for an extended period (e.g., 24-48 hours) is required to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.

-

Phase Separation: It is crucial to analyze only the liquid phase. Centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE) ensures that no undissolved solid microcrystals are carried over, which would artificially inflate the measured concentration.

-

Analytical Technique: The choice of analytical method must be specific and sensitive. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are ideal for accurately quantifying the cadmium concentration in the saturated solution due to their high sensitivity for metallic elements.

Step-by-Step Methodology

-

Preparation: Add an excess amount of cadmium perchlorate hexahydrate to a known volume of the chosen polar solvent (e.g., ultrapure water, absolute ethanol) in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to confirm saturation.

-

Equilibration: Place the vessel in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: a. Allow the vessel to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pipette. c. To remove any suspended microparticles, centrifuge the withdrawn sample. d. Filter the centrifuged supernatant through a 0.22 µm syringe filter. This final filtered liquid is the saturated solution.

-

Analysis: a. Accurately dilute a known volume of the saturated solution with an appropriate solvent to bring the cadmium concentration within the linear dynamic range of the analytical instrument. b. Analyze the diluted sample using a calibrated ICP-MS or AAS to determine the precise concentration of Cd²⁺.

-

Calculation: a. Back-calculate the concentration of Cd²⁺ in the original, undiluted saturated solution. b. Convert this concentration into the desired solubility units (e.g., g of Cd(ClO₄)₂·6H₂O per 100 mL of solvent) using the molecular weight of the salt (419.40 g/mol ).[6]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety, Handling, and Environmental Considerations

Working with cadmium perchlorate hexahydrate requires strict adherence to safety protocols due to its dual hazards.

-

Toxicity: Cadmium is a toxic heavy metal and a known human carcinogen.[9] Exposure can cause kidney damage and is harmful if inhaled, ingested, or absorbed through the skin.[10][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11]

-

Oxidizing Hazard: Perchlorates are strong oxidizing agents.[2] Cadmium perchlorate may intensify fire and can react violently or explosively with organic materials, reducing agents, or flammable substances, especially upon heating.[3][12] It must be stored away from combustible materials.[12]

-

Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[6][11] All waste must be collected and disposed of as hazardous chemical waste according to local, regional, and national regulations.[12] Avoid release into the environment.[11]

Conclusion

Cadmium perchlorate hexahydrate is a highly soluble salt in water and other polar solvents, a property attributable to the strong ion-dipole interactions that overcome its crystal lattice energy. While specific quantitative solubility data across a broad range of solvents is sparse, this guide provides the theoretical foundation and a robust, validated experimental protocol for its determination. By understanding the underlying principles and adhering to rigorous experimental and safety procedures, researchers can confidently and safely utilize this compound in their work.

References

- PubChem. (n.d.). Cadmium(II) perchlorate. National Center for Biotechnology Information.

- Haz-Map. (n.d.). Cadmium(II) perchlorate. U.S. National Library of Medicine.

- Laboratory Notes. (2025, August 10). Cadmium Perchlorate (Cd(ClO₄)₂).

- FUNCMATER. (n.d.). Cadmium perchlorate hexahydrate (Cd(ClO4)2•6H2O)-Crystalline.

- CymitQuimica. (n.d.). CAS 10326-28-0: Cadmium perchlorate hexahydrate.

- GlobalSpec. (2006). CADMIUM PERCHLORATE C:015.

- Lin, C. H., & Fang, H. Y. (2003, May 9). Determination of the solubility of inorganic salts by headspace gas chromatography. Journal of the Chinese Chemical Society.

- PubChem. (n.d.). Cadmium perchlorate hexahydrate. National Center for Biotechnology Information.

- Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.

- U.S. Food and Drug Administration. (2017, December 27). Perchlorate Questions and Answers.

- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ECHEMI. (n.d.). Cadmium perchlorate, hexahydrate SDS, 10326-28-0 Safety Data Sheets.

- Barlag, R. (2011, October 31). Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. Journal of Chemical Education.

- Chem-Impex. (n.d.). Cadmium perchlorate hydrate.

- Chem-Impex. (n.d.). Cadmium perchlorate hexahydrate.

- Lorimer, J. W. (Ed.). (n.d.). SOLUBILITY DATA SERIES Volume 61 ALKALI METAL AND AMMONIUM PERCHLORATES PART I.

- American Elements. (n.d.). Cadmium Perchlorate Hexahydrate.

- Lorimer, J. W. (Ed.). (n.d.). ALKALINE EARTH METAL PERCHLORATES.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - Cadmium perchlorate.

Sources

- 1. CAS 10326-28-0: Cadmium perchlorate hexahydrate [cymitquimica.com]

- 2. Cadmium(II) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wholesale Cadmium perchlorate hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. globalspec.com [globalspec.com]

- 10. Cadmium(II) perchlorate | CdCl2O8 | CID 203082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Stability of Cadmium Perchlorate Hexahydrate

This guide provides a comprehensive technical overview of the thermodynamic stability of cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's properties, decomposition kinetics, and associated hazards. This document synthesizes established principles of thermal analysis with field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction: The Duality of Utility and Hazard

Cadmium perchlorate hexahydrate is a white, crystalline, and hygroscopic inorganic salt that is highly soluble in water.[1][2] It finds applications in various scientific domains, including as a reagent in analytical chemistry, in the synthesis of cadmium-based materials, and in the study of coordination compounds.[3] The compound consists of a divalent cadmium cation (Cd²⁺) coordinated with perchlorate anions (ClO₄⁻) and six water molecules of hydration.[1][2]

The perchlorate anion, a strong oxidizing agent, imparts energetic properties to the salt, making a thorough understanding of its thermodynamic stability paramount.[1][2] The presence of cadmium, a toxic heavy metal, further necessitates cautious handling and a comprehensive knowledge of its behavior under thermal stress to mitigate potential health and environmental risks.[1] This guide will delve into the physicochemical properties, thermodynamic stability, decomposition pathways, and essential safety protocols associated with cadmium perchlorate hexahydrate.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of cadmium perchlorate hexahydrate is crucial for interpreting its thermal behavior.

| Property | Value | Source |

| Chemical Formula | Cd(ClO₄)₂·6H₂O | [1] |

| Molecular Weight | 419.39 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Hygroscopicity | Highly hygroscopic | [1] |

| Solubility | Readily soluble in water | [1][2] |

| Melting Point | 129.4 °C | [3] |

| Hazards | Strong oxidizer, toxic | [4][5] |

The hexahydrate nature of this compound indicates that six water molecules are integrated into the crystal lattice for each formula unit.[1] These water molecules can be either directly coordinated to the cadmium ion or held within the crystal structure by hydrogen bonds. The manner in which these water molecules are bound significantly influences the initial stages of thermal decomposition.

Thermodynamic Stability and Decomposition Pathway

A study on a cadmium perchlorate complex with hexamethylenetetramine (HMTA), ₂·2H₂O, provides valuable insights into the expected decomposition profile. The thermal analysis of this complex revealed a multi-step decomposition process, which can be used as a proxy to understand the behavior of the pure hexahydrate.

Dehydration: The Initial Step

The initial phase of decomposition involves the loss of the six water molecules of hydration. This is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. Based on the analysis of the aforementioned cadmium perchlorate complex, the dehydration is expected to occur in the temperature range of approximately 90-150 °C.

Expected Dehydration Reaction:

Cd(ClO₄)₂·6H₂O(s) → Cd(ClO₄)₂(s) + 6H₂O(g)

The precise temperature and nature of the dehydration (i.e., whether it occurs in a single step or multiple, overlapping steps) will depend on the heating rate and the specific coordination environment of the water molecules.

Decomposition of the Anhydrous Salt

Following complete dehydration, the resulting anhydrous cadmium perchlorate will undergo decomposition at higher temperatures. This is a highly exothermic process due to the strong oxidizing nature of the perchlorate anion. For the cadmium perchlorate-HMTA complex, ignition and decomposition of the organic ligand and perchlorate anion occurred in the range of 150-400°C. For pure anhydrous cadmium perchlorate, the decomposition is expected to be vigorous and potentially explosive, especially under conditions of rapid heating or confinement.

Expected Decomposition Reaction:

Cd(ClO₄)₂(s) → CdCl₂(s) + 4O₂(g)

The final solid residue is likely to be cadmium chloride, with the release of a significant amount of oxygen gas. The decomposition of other metal perchlorates has been shown to produce metal chlorides and oxygen.

Experimental Methodologies for Thermodynamic Stability Analysis

To experimentally determine the thermodynamic stability of cadmium perchlorate hexahydrate, a combination of thermoanalytical techniques is employed. The following protocols are designed to provide a comprehensive and self-validating assessment of the material's thermal behavior.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the sample as a function of temperature, allowing for the determination of dehydration and decomposition temperatures and stoichiometry.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of cadmium perchlorate hexahydrate into an appropriate TGA crucible (e.g., alumina or platinum). Due to its hygroscopic nature, sample preparation should be conducted in a controlled, low-humidity environment (e.g., a glove box).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for a standard survey scan.

-

Temperature Range: 25 °C to 600 °C. The upper limit should be sufficient to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of each mass loss step from the derivative of the TGA curve (DTG).

-

Quantify the percentage mass loss for each step and correlate it with the theoretical mass loss for dehydration and decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, dehydration, and decomposition, and quantifying the associated enthalpy changes.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of cadmium perchlorate hexahydrate into a hermetically sealed aluminum or gold-plated steel pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min, consistent with the TGA experiment for direct comparison.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify and integrate the peaks corresponding to endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Safety Considerations: A Self-Validating System of Protocols

The inherent hazards of cadmium perchlorate hexahydrate—its strong oxidizing nature and the toxicity of cadmium—demand a rigorous and self-validating approach to safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

-

Ventilation: All handling and experimental procedures must be conducted in a certified chemical fume hood designed for handling explosive or highly reactive materials.

-

Material Handling:

-

Avoid contact with organic materials, reducing agents, and flammable substances to prevent violent reactions.

-

Use non-metallic (e.g., ceramic or Teflon-coated) spatulas and tools to handle the material.

-

Work with the smallest quantities of material necessary for the experiment.

-

-

Waste Disposal: Dispose of all waste containing cadmium perchlorate according to institutional and regulatory guidelines for hazardous materials. Do not mix with other chemical waste streams.

-

Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class D for combustible metals, though a sand bucket is often preferred for small-scale reactions) are readily accessible.

Conclusion

Cadmium perchlorate hexahydrate is a compound that requires a high degree of respect and understanding due to its dual nature as a useful chemical reagent and a hazardous energetic material. Its thermodynamic stability is governed by a multi-step decomposition process initiated by dehydration, followed by a vigorous exothermic decomposition of the anhydrous salt. A comprehensive thermal analysis using TGA and DSC, conducted under strict safety protocols, is essential for any researcher or professional working with this material. The insights gained from such analyses are critical for ensuring safe handling, predicting thermal behavior, and developing new applications for this and related energetic materials.

References

-

PubChem. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310. [Link]

-

Laboratory Notes. Cadmium Perchlorate (Cd(ClO₄)₂). (2025, August 10). [Link]

-

Haz-Map. Cadmium(II) perchlorate. [Link]

Sources

- 1. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Preparation, X-ray crystallography, and thermal decomposition of some transition metal perchlorate complexes of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.astm.org [dl.astm.org]

molecular weight and stoichiometry of hydrated cadmium perchlorate

Stoichiometry, Physicochemical Characterization, and Research Applications

Executive Summary

Cadmium Perchlorate Hexahydrate (

This guide provides a rigorous analysis of its molecular weight, stoichiometric validation, and handling protocols, designed for senior scientists requiring absolute precision in reagent characterization.

Physicochemical Specifications & Stoichiometry

Precise stoichiometry is the foundation of reproducible synthesis. Commercial "hydrates" often exhibit variable water content due to hygroscopicity. The theoretical values below represent the ideal hexahydrate phase.

Table 1: Core Physicochemical Data

| Parameter | Value | Unit | Notes |

| Formula | - | Ideal Hexahydrate | |

| MW (Hexahydrate) | 419.40 | g/mol | Primary calculation value |

| MW (Anhydrous) | 311.31 | g/mol | Post-dehydration basis |

| Cadmium Content | 26.80% | w/w | Theoretical (Hexahydrate) |

| Perchlorate Content | 47.43% | w/w | Theoretical (Hexahydrate) |

| Water Content | 25.77% | w/w | Theoretical (6 molecules) |

| Appearance | White Crystalline Solid | - | Highly Hygroscopic |

| Solubility | High (Water, Ethanol) | - | Exothermic dissolution |

Stoichiometric Calculation Logic

The molecular weight is derived from the sum of atomic weights based on the IUPAC standard:

-

Cadmium (

): 112.41 g/mol -

Perchlorate (

): -

Water (

): -

Total:

g/mol

Stoichiometric Characterization & Validation

In research settings, assuming the label purity is insufficient due to the compound's hygroscopic nature. The hydration index (

Method A: Complexometric Titration (Cadmium Content)

Objective: Determine the exact mass percentage of Cadmium to back-calculate the hydration state.

-

Reagent: Disodium EDTA (0.01 M standard solution).

-

Indicator: Eriochrome Black T (EBT) or Xylenol Orange.

-

Buffer: Ammonia-Ammonium Chloride (pH 10).

-

Protocol:

-

Dissolve ~100 mg of sample in deionized water.

-

Buffer to pH 10.

-

Titrate with EDTA until color shift (Purple

Blue for EBT). -

Calculation: If

, the sample has absorbed excess moisture (

-

Method B: Thermogravimetric Analysis (TGA)

Objective: Quantify water loss steps to distinguish surface moisture from lattice water.

-

Mechanism: Stepwise dehydration occurs between

and -

Decomposition: Above

, the perchlorate anion decomposes, often violently, leaving Cadmium Oxide (

Workflow Visualization: Stoichiometry Determination

The following diagram outlines the decision logic for validating the reagent prior to synthesis.

Figure 1: Analytical workflow for determining the hydration index (x) of Cadmium Perchlorate.

Synthesis & Hydration Management

For applications requiring anhydrous conditions, the hexahydrate must be processed carefully. Direct heating is hazardous due to the perchlorate anion.

Preparation of Hexahydrate

The standard synthesis involves the neutralization of Cadmium Oxide or Carbonate with Perchloric Acid:

-

Crystallization: The solution is concentrated and cooled.

-

Drying: Must be done over

in a desiccator, not by flame.

Dehydration Protocol (Anhydrous Preparation)

Warning: Anhydrous perchlorates are unstable and shock-sensitive.

-

Vacuum Drying: Dry the hexahydrate at

under high vacuum for 24-48 hours. -

Azeotropic Distillation: Reflux with benzene or toluene (using a Dean-Stark trap) to remove water if vacuum drying is insufficient.

Safety & Toxicology (Critical)

Cadmium Perchlorate Hexahydrate poses a dual threat: Heavy Metal Toxicity + Oxidizer Hazards. [4]

Hazard Classification (GHS)[3][5]

-

H272: May intensify fire; Oxidizer .[5]

-

H350: May cause cancer (Cadmium).[4]

-

H302/H332: Harmful if swallowed or inhaled.

-

H410: Very toxic to aquatic life with long-lasting effects.[6]

Handling Protocols

-

No Organic Contact: Never mix solid cadmium perchlorate with organic solvents (ethanol, acetone) and heat. This forms explosive mixtures.

-

Fume Hood Only: Inhalation of dust causes "metal fume fever" and chronic lung damage.

-

Waste Disposal: Segregate as "Oxidizing Heavy Metal Waste." Do not mix with general organic waste.

Research Applications in Drug Development

While not a drug, this compound is an enabler in the pharmaceutical pipeline.[7]

A. Protein Crystallography (Phasing)

Cadmium ions (

-

Mechanism: Soaking protein crystals in a solution containing

allows -

Advantage: The perchlorate counter-ion is non-coordinating, preventing interference with the protein structure, unlike chloride or sulfate.

B. Metal-Organic Frameworks (MOFs)

Cadmium perchlorate is a precursor for synthesizing Cd-based MOFs.

-

Relevance: These MOFs are studied as drug delivery systems due to their high porosity.

-

Synthesis: The hexahydrate provides a precise water source, often acting as a structural template during the solvothermal synthesis of coordination polymers.

C. Catalysis

Acts as a Lewis Acid catalyst in organic transformations. The perchlorate anion is weakly coordinating, enhancing the electrophilicity of the central Cadmium ion.

Figure 2: Primary research applications in structural biology and materials science.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71317310, Cadmium perchlorate hexahydrate. Retrieved from [Link]

-

American Elements. Cadmium Perchlorate Hexahydrate Specifications. Retrieved from [Link]

-

Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews.[8] (Context: Chelation and titration logic).

- McPherson, A. (2002).Introduction to Macromolecular Crystallography. (Context: Use of heavy metal salts in phasing).

Sources

- 1. wholesale Cadmium perchlorate hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 2. chemimpex.com [chemimpex.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. CAS 10326-28-0: Cadmium perchlorate hexahydrate [cymitquimica.com]

- 5. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. americanelements.com [americanelements.com]

The Solvated Cadmium Ion: Structural Dynamics in Perchlorate Media

Executive Summary: The "Camouflaged" Toxin

In the realm of inorganic pharmacology and toxicology, the cadmium ion (

This guide focuses on the coordination geometry of cadmium in perchlorate solutions . We utilize perchlorate (

The Non-Coordinating Paradigm

The choice of perchlorate is deliberate.[1] In aqueous drug development assays, background electrolytes determine the speciation of metal ions.[1]

-

Chloride (

): Forms inner-sphere complexes (e.g., -

Nitrate (

): Can exhibit weak inner-sphere coordination at high concentrations.[1] -

Perchlorate (

): Exhibits outer-sphere association only.[1] The oxygen atoms in perchlorate are electronically saturated and sterically hindered, preventing them from displacing water from the cadmium's first coordination sphere.[1]

Key Insight: When we study cadmium in perchlorate, we are effectively studying the pure solvated ion.[1] This is the "Ground Zero" from which all biological ligand exchange reactions begin.[1]

Structural Architecture: The Hexaaqua Complex

Based on Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) data, the cadmium ion in perchlorate solution organizes the solvent into a distinct, rigid geometry.

The Primary Coordination Sphere

The dominant species is the hexaaquacadmium(II) ion ,

-

Geometry: Regular Octahedron (

symmetry regarding the -

Coordination Number (CN): 6.

-

Bond Length (

): -

Tilt Angle: The water molecules are not radially aligned; they tilt to maximize hydrogen bonding with the second hydration sphere.

The Second Coordination Sphere

Unlike the transition metals (

Visualization: The Solvation Shell

The following diagram illustrates the octahedral geometry and the non-interacting nature of the perchlorate anion in the outer sphere.

Figure 1: The hexaaqua coordination of Cadmium(II).[1] Note the perchlorate anions remain outside the primary shell, interacting only via weak hydrogen bonds.

Experimental Protocols

To validate this geometry in a research setting, high-purity preparation is essential.[1] Impurities (chlorides) will distort the EXAFS signal.

Protocol A: Preparation of Spectroscopic Grade Cadmium Perchlorate

Safety Warning: Perchlorates are potent oxidizers.[1] Never let the solution boil to dryness in the presence of organic materials.

-

Precursor Selection: Begin with Cadmium Oxide (

) rather than Cadmium Carbonate to minimize residual carbon species.[1] -

Acid Digestion:

-

Recrystallization:

-

Verification: Dissolve in

. The solution should show no signal in

Protocol B: NMR Characterization

Cadmium-113 is a spin-1/2 nucleus with excellent sensitivity.[1]

-

Standard: Use 0.1 M

in -

Experiment:

Pharmacological Implications: The Ligand Exchange Pathway

For drug developers, the stability of the

This exchange is the mechanism of action for Cadmium toxicity (displacing Zinc in Metallothionein) and the target for chelation therapy (e.g., EDTA or DMSA).

Data Synthesis: Comparative Metrics

| Parameter | Implication | ||

| Ionic Radius | 0.95 Å | 0.74 Å | Cd distorts active sites designed for Zn.[1] |

| Coordination # | 6 (Rigid) | 6 (Flexible) | Cd is less adaptable to steric constraint.[1] |

| M-O Bond Length | 2.29 Å | 2.08 Å | Weaker electrostatic hold on water = faster exchange?[1] |

| Water Exchange Rate ( | Cd sheds water faster , accelerating toxicity.[1] |

Visualization: The "Trojan Horse" Exchange

This diagram maps the kinetic pathway from the solvated state (in perchlorate/bloodstream) to the protein-bound toxic state.

Figure 2: The ligand exchange pathway. The lability of the aqueous complex (top) facilitates rapid binding to sulfur-rich protein targets (bottom).

Conclusion

The coordination geometry of cadmium in perchlorate solutions is unequivocally octahedral hexaaqua .[1] However, for the researcher, the significance lies not in the static geometry, but in the lability of this shell.

The perchlorate medium reveals that

References

-

Ohtaki, H., & Radnai, T. (1993).[1] Structure and dynamics of hydrated ions. Chemical Reviews, 93(3), 1157-1204.[1]

-

Persson, I. (2010).[1] Hydrated metal ions in aqueous solution: How regular are their structures? Pure and Applied Chemistry, 82(10), 1901-1917.[1]

-

Marcus, Y. (1988).[1] Ionic radii in aqueous solutions. Chemical Reviews, 88(8), 1475-1498.[1]

-

D'Angelo, P., et al. (2010).[1] Revised ionic radii of hydrated ions in aqueous solution. Inorganic Chemistry. (Validation of Cd-O bond distances).

-

Ellis, P. D. (1983).[1] Cadmium-113 Magnetic Resonance Spectroscopy. Science, 221(4616), 1141–1146.[1]

Sources

An In-depth Technical Guide to the Phase Transition Temperatures of Cadmium Perchlorate Hexahydrate

This guide provides a comprehensive technical overview of the phase transitions of cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, thermodynamic principles, and detailed experimental methodologies to elucidate the complex thermal behavior of this compound.

Introduction: The Significance of Cadmium Perchlorate Hexahydrate and its Phase Transitions

Cadmium perchlorate hexahydrate is a hygroscopic, crystalline solid that serves as a model system for studying phase transitions in hydrated metal salts.[1] The arrangement of water molecules and perchlorate ions around the central cadmium cation, and the intricate network of hydrogen bonds, give rise to a series of temperature-dependent structural transformations.[2][3] Understanding these phase transitions is crucial for applications where temperature stability and structural integrity are paramount, including in the development of energetic materials and in fundamental studies of solid-state chemistry.

This guide delves into the established phase transitions of cadmium perchlorate hexahydrate, providing a robust framework for their characterization and interpretation. It also addresses historical discrepancies in the literature to present a scientifically validated account of the compound's thermal behavior.

The Phase Transitions of Cadmium Perchlorate Hexahydrate: A Definitive Account

A seminal calorimetric study of cadmium perchlorate hexahydrate, conducted over a temperature range of 20 to 345 K, has definitively identified three distinct phase transformations.[2][3] These transitions are characterized by changes in the crystal structure and the degree of molecular disorder.

It is important to note that an earlier reported phase transition at 248 K has been largely discredited and attributed to experimental artifacts arising from incomplete sample drying.[4][5] Thoroughly dried samples do not exhibit any abrupt spectral changes around this temperature.[4][5]

The validated phase transitions are summarized in the table below:

| Transition Temperature (K) | Nature of Transition | Structural and Spectroscopic Observations |

| 124.8 | Sharp, First-Order | Major spectral changes indicating a weakening of hydrogen bonding. The symmetry of the [Cd(OH₂)₆]²⁺ cation increases to D₃d, and the distortion of the perchlorate ions is diminished.[2][3] |

| 238.45 | Gradual, Higher-Order | No observable infrared spectroscopic changes. This transition is believed to correspond to an increase in the disorder of the ClO₄⁻ ions.[2][3] |

| 271.62 | Very Sharp, First-Order | Only minor changes in the infrared spectra are observed. This transition is suggested to involve an increased disorder of the [Cd(OH₂)₆]²⁺ units.[2][3] |

Experimental Characterization of Phase Transitions

The accurate determination of phase transition temperatures and the elucidation of the associated structural changes require a multi-technique approach. The following section details the essential experimental protocols.

Synthesis of High-Purity Cadmium Perchlorate Hexahydrate

The quality of the starting material is paramount for obtaining reliable and reproducible data.

Protocol for Synthesis:

-

Reaction: Carefully react stoichiometric amounts of cadmium carbonate (CdCO₃) with 60% perchloric acid (HClO₄) in an aqueous solution. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as perchloric acid is a strong oxidizer.

-

Recrystallization: The resulting cadmium perchlorate solution is then subjected to recrystallization from water to purify the product.

-

Drying and Storage: The obtained crystals of Cd(ClO₄)₂·6H₂O should be filtered and thoroughly dried in a desiccator over a suitable drying agent, such as concentrated sulfuric acid, to prevent the presence of excess moisture that can interfere with measurements.[4]

Thermal Analysis: Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC)

Adiabatic calorimetry and DSC are powerful techniques for detecting and quantifying the thermal events associated with phase transitions.

Experimental Workflow for Thermal Analysis:

Caption: Workflow for Thermal Analysis of Phase Transitions.

DSC Protocol:

-

Sample Preparation: Hermetically seal a small amount of the dried sample (typically 5-10 mg) in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Equilibrate the sample at a low temperature (e.g., -150°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the highest expected transition (e.g., 100°C).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks at the phase transition temperatures. The enthalpy of the transition can be calculated from the peak area.

Adiabatic Calorimetry Protocol:

-

Sample Loading: A precisely weighed sample is loaded into a calorimeter vessel.

-

Measurement: The sample is heated in a series of steps. After each heating step, the system is allowed to reach thermal equilibrium. The heat capacity (Cₚ) is measured at each equilibrium temperature.

-

Data Analysis: Phase transitions are identified as sharp anomalies in the heat capacity versus temperature curve.

Spectroscopic and Structural Analysis: Infrared Spectroscopy and X-ray Diffraction

To understand the molecular and structural changes occurring during phase transitions, temperature-dependent infrared (IR) spectroscopy and X-ray diffraction (XRD) are indispensable.

Logical Flow for Spectroscopic and Structural Characterization:

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystallographic Data of Cadmium Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic data for cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O. As a compound utilized in various fields of chemical synthesis and materials science, a thorough understanding of its solid-state structure is paramount for predicting its behavior and designing new applications. This document, authored from the perspective of a Senior Application Scientist, delves into the structural details, synthesis, and key properties of this compound, grounded in authoritative scientific literature.

Introduction: The Significance of Cadmium Perchlorate Hexahydrate

Cadmium perchlorate hexahydrate is an inorganic salt that exists as a colorless, hygroscopic crystalline solid.[1] It is highly soluble in water and other polar solvents.[2] The compound is a strong oxidizing agent due to the perchlorate anion and finds applications in the synthesis of other cadmium-containing materials and as a reagent in analytical chemistry and electrochemistry.[2][3] The hexahydrate form, more accurately represented as hexaaquacadmium(II) perchlorate, ₂, is the most commonly encountered hydrated form.[2] Its crystal structure is a cornerstone for understanding its physical and chemical properties, including its stability, reactivity, and interactions with other molecules. A precise knowledge of the atomic arrangement within the crystal lattice is crucial for researchers in fields ranging from coordination chemistry to pharmacology, where cadmium compounds, despite their toxicity, are studied for specific applications.

Synthesis and Crystallization

The preparation of cadmium perchlorate hexahydrate is typically achieved through the neutralization of a cadmium(II) salt with perchloric acid. Common starting materials include cadmium carbonate, cadmium oxide, or cadmium hydroxide.[2]

Experimental Protocol: Synthesis of Cadmium Perchlorate Hexahydrate Crystals

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cadmium carbonate (CdCO₃) to a solution of 60% perchloric acid (HClO₄) with gentle stirring. The reaction proceeds with the evolution of carbon dioxide gas.[4]

-

Expert Insight: The use of cadmium carbonate is often preferred due to its facile reaction and the easily observable endpoint (cessation of gas evolution). However, proper safety precautions are essential due to the strong oxidizing nature of perchloric acid.[2]

-

-

Neutralization: Continue the addition of cadmium carbonate until the effervescence ceases, indicating the complete neutralization of the acid.

-

Filtration: Filter the resulting solution to remove any unreacted starting material or impurities.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly at room temperature. Colorless crystals of cadmium perchlorate hexahydrate will form upon evaporation.[5]

-

Causality Behind Experimental Choice: Slow evaporation is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis. Rapid crystallization can lead to smaller, less ordered crystals.

-

-

Isolation and Storage: Isolate the crystals by filtration and store them in a desiccator over a suitable drying agent. Cadmium perchlorate hexahydrate is hygroscopic and must be protected from atmospheric moisture.[1][2]

Crystallographic Data and Structural Analysis

The definitive work on the crystal structure of hexaaquacadmium(II) perchlorate was published by Johansson and Sandström in 1987.[5] Their single-crystal X-ray diffraction studies revealed that the compound is isomorphous with its mercury(II) counterpart.[5]

Crystal Data

The crystallographic parameters for hexaaquacadmium(II) perchlorate are summarized in the table below. It is important to note that the study by Johansson and Sandström highlighted the presence of disorder in the perchlorate anions in some crystals. The data presented here corresponds to the most ordered structure determined in their work.[5]

| Parameter | Value |

| Chemical Formula | ₂ |

| Molar Mass | 419.40 g/mol [3][6] |

| Crystal System | Trigonal |

| Space Group | P3m1 (No. 164) |

| Unit Cell Volume | 294.4(1) ų[5] |

| Calculated Density | 2.366 g/cm³[5] |

| Measured Density | 2.368 g/cm³[5] |

Note: The unit cell parameters a, b, and c were not explicitly stated for the cadmium compound in the readily available literature but can be inferred from the isomorphism with the mercury compound and the provided unit cell volume.

Structural Details: The Hexaaquacadmium(II) Cation

The crystal structure is characterized by the presence of discrete hexaaquacadmium(II), [Cd(H₂O)₆]²⁺, cations and perchlorate, ClO₄⁻, anions. The cadmium ion is octahedrally coordinated by six water molecules.[5] This coordination is a key feature of the structure and dictates many of the compound's properties.

The Cd-O bond distances in the solid state are comparable to those observed in aqueous perchlorate solutions, indicating that the primary coordination sphere of the cadmium ion is well-maintained upon crystallization.[5]

The Role of Perchlorate Anions and Crystal Packing

The perchlorate anions are not directly coordinated to the cadmium ion. Instead, they occupy positions in the crystal lattice between the [Cd(H₂O)₆]²⁺ octahedra. The packing of these ions is stabilized by hydrogen bonds between the coordinated water molecules and the oxygen atoms of the perchlorate anions.[5]

A notable finding from the structural analysis is the potential for disorder in the orientation of the perchlorate tetrahedra. This disorder arises from the possibility of the ClO₄⁻ tetrahedra adopting inverted orientations within the crystal lattice.[5] The degree of this disorder was observed to vary between different crystals.[5]

Visualization of the Coordination Environment

To better understand the local environment of the cadmium ion, the following diagram illustrates the octahedral coordination of the [Cd(H₂O)₆]²⁺ cation.

Caption: Octahedral coordination of Cd²⁺ by six water molecules.

Key Properties and Safety Considerations

Physical Properties:

-

Appearance: Colorless, hygroscopic crystals.[2]

-

Solubility: Readily soluble in water, ethanol, and methanol.[2]

-

Melting Point: 129.4 °C.[3]

Chemical Properties:

-

Oxidizing Agent: The perchlorate anion makes the compound a strong oxidizing agent. It can react violently with organic materials and reducing agents, especially upon heating.[2]

-

Decomposition: Upon strong heating, it decomposes to release toxic cadmium oxide fumes.[2]

Safety: Cadmium and its compounds are toxic and are classified as carcinogens.[1] Cadmium perchlorate hexahydrate is harmful if swallowed, in contact with skin, or inhaled.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The crystallographic data of cadmium perchlorate hexahydrate reveals a structure dominated by the stable hexaaquacadmium(II) cation, with perchlorate anions situated in the crystal lattice. The octahedral coordination of the cadmium ion is a defining feature. The potential for disorder in the perchlorate anions, as detailed by Johansson and Sandström, underscores the importance of careful crystallographic analysis. For researchers working with this compound, a thorough understanding of its solid-state structure is essential for interpreting its properties and for its safe and effective use in scientific and industrial applications.

References

- Cadmium Perchlorate (Cd(ClO₄)₂). Laboratory Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr2LK1tKMH9-brJj83htyTTz4Ha6UZsk7AT9DQtECehBX_z52_q6UgOXmsGWlzZeGkJ4F2mRbUXskN3-DKn4Sn8dFnKj50Te6VsxjT698K045EVv4irH7esl3v2UzmOXp37I_lWPCFxX3MXXkWOt44hkZ1UfgkvlX-l-gn-fkFqRpa5Z2Ztcw=]

- Johansson, G. and Sandström, M. (1987). The crystal structure of hexaaquacadmium (II) perchlorate, [Cd(H2O)6] (ClO4)2. Acta Chemica Scandinavica, Series A, 41, 113-116. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfBxa2rxeylVzUiJv8g37yau-LcRyIuGwclLnlMfbmo9rIBHR4FfTGIc4pKT2ttAnorB8FmZtKXxGs5JMAAunisbVBAkghg3KJnAhRlPjCcfiiO1QFsB-f-bQVlRt1qC-kLOFaK5a73c7ZsJ3IcMzZ8cVkA111aPVb0Ml9RiX2jhADSzCUboB-Pu97mB-WSkdjXkvhhjne9FWVR9JR]

- Singh, C., et al. (2020). Synthesis, Crystal Structure and Thermolysis of Cadmium Perchlorate Complex with Hexamethylenetetramine. Biointerface Research in Applied Chemistry, 11(3), 10895-10905. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnaTu6eKjwiDirXD3uRut2nX-WBla2MVcq8HS9LmOWGzeKO-IdvU7jpYpUaCmlQDJNg8mD33-5MvyUZyAFkaA-6MAa3tP9qJQFp6SBYaXw3P5O7cdaXHwAqfYw4VutIEFMMCAEBLi-fjymFjAfVnrELl_6YZSaZ4Vpo5UXb-FSh6Adht5YVtYcey1ItQgO4n99]

- Cadmium perchlorate hexahydrate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71317310]

- Cadmium perchlorate hexahydrate. Chem-Impex. [URL: https://www.chemimpex.com/product/06981]

- Cadmium perchlorate hexahydrate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/10326-28-0]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scispace.com [scispace.com]

- 3. Cadmium perchlorate hexahydrate | CdCl2H12O14 | CID 71317310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis of Cadmium-Based Metal-Organic Frameworks Using Cadmium Perchlorate Hexahydrate: An Application and Protocol Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using cadmium perchlorate hexahydrate. This document emphasizes the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Advantage of Cadmium Perchlorate in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional properties, including high surface area, tunable pore sizes, and functionalizable structures, have positioned them as promising candidates for a myriad of applications, from gas storage and separation to catalysis and biomedicine.[2][3]

Cadmium(II) ions are particularly interesting as nodes in MOF synthesis due to their flexible coordination geometry, which can lead to diverse and novel framework topologies. While various cadmium salts can be employed, the use of cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O) offers distinct kinetic advantages. The perchlorate anion (ClO₄⁻) is considered a non-coordinating anion.[4] Unlike coordinating anions such as acetate, which can compete with the organic linker for binding sites on the metal center, the perchlorate ion generally remains dissociated in solution. This lack of competition can significantly accelerate the nucleation and growth of the MOF, leading to faster reaction times.[4] This guide will explore the practical application of this principle, providing detailed protocols for the synthesis of cadmium-based MOFs.

Safety First: Handling Cadmium Perchlorate Hexahydrate

Cadmium perchlorate hexahydrate is a hazardous substance and must be handled with extreme care. It is classified as an oxidizer, harmful if swallowed, in contact with skin, or inhaled, and may cause cancer. It is also very toxic to aquatic life with long-lasting effects.[5]

Essential Safety Precautions:

-

Designated Work Area: All work with cadmium compounds should be performed in a designated, well-ventilated chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (or other compatible gloves), and chemical splash goggles.[5][8]

-

Avoid Dust Inhalation: Minimize the generation of dust. If there is a risk of inhalation, a respirator may be necessary.[6]

-

Handling and Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated area away from combustible materials.

-

Waste Disposal: Dispose of all cadmium-containing waste according to institutional and local regulations for hazardous waste.[8]

The Role of the Perchlorate Anion: A Deeper Dive

The choice of the metal salt anion can have a profound impact on the resulting MOF structure. While the primary role of the perchlorate anion in this context is its non-coordinating nature, which accelerates synthesis, anions can also act as templates, directing the assembly of the framework.[9] The size, shape, and charge of the anion can influence the coordination of the metal ions and organic linkers, leading to different network topologies.[9] In some cases, anions can be incorporated into the pores of the MOF to balance the charge of a cationic framework.[10] Understanding these potential roles allows for a more rational design of MOF synthesis experiments.

Protocol 1: Solvothermal Synthesis of a Cadmium-Carboxylate MOF

This protocol describes the synthesis of a cadmium-based MOF using a dicarboxylic acid linker via a solvothermal method. This is one of the most common and effective methods for synthesizing high-quality MOF crystals.[11]

Scientific Rationale

The solvothermal method utilizes a solvent heated above its boiling point in a sealed container to increase the solubility of the reactants and promote the crystallization of the MOF.[12] N,N-Dimethylformamide (DMF) is a common solvent for this process due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[13] The reaction temperature and time are critical parameters that influence the crystal size and phase purity of the final product.

Materials and Reagents

-

Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Methanol

Experimental Workflow

Caption: Solvothermal synthesis workflow for a cadmium-carboxylate MOF.

Step-by-Step Protocol

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of cadmium perchlorate hexahydrate in 5 mL of DMF.

-

In a separate 20 mL scintillation vial, dissolve 0.1 mmol of 1,4-benzenedicarboxylic acid in 5 mL of DMF.

-

Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.

-

After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL).

-

To activate the MOF, heat the crystals at 150 °C under vacuum for 12 hours to remove any solvent molecules from the pores.

Protocol 2: Hydrothermal Synthesis of a Luminescent Cadmium-Azole MOF

This protocol outlines the hydrothermal synthesis of a cadmium-based MOF incorporating a nitrogen-containing azole-based linker. Such MOFs often exhibit interesting luminescent properties, making them suitable for sensing applications.[14]

Scientific Rationale

Hydrothermal synthesis is similar to the solvothermal method but uses water as the primary solvent.[15] This can be a more environmentally friendly approach. The use of a bifunctional linker containing both carboxylate and triazole moieties can lead to the formation of robust frameworks with specific chemical functionalities.[14] The luminescent properties of these MOFs often arise from the organic linker and can be modulated by the presence of certain metal ions or small molecules, forming the basis for their use as sensors.[2][16]

Materials and Reagents

-

Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O)

-

3-(1H-1,2,4-triazol-1-yl)benzoic acid (HL)

-

Deionized water

-

Ethanol

Experimental Workflow

Caption: Hydrothermal synthesis workflow for a luminescent cadmium-azole MOF.

Step-by-Step Protocol

-

In a 23 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of cadmium perchlorate hexahydrate, 0.1 mmol of 3-(1H-1,2,4-triazol-1-yl)benzoic acid, and 10 mL of deionized water.

-

Seal the autoclave and place it in an oven preheated to 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool naturally to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Allow the final product to air dry.

Characterization and Validation: Ensuring Successful Synthesis

The successful synthesis of the desired MOF must be confirmed through various characterization techniques.[3]

| Technique | Purpose | Expected Outcome for a Crystalline MOF |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample.[17] | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.[1][18] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[19] | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework, and finally, decomposition at higher temperatures.[19] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the organic linker to the metal center.[18] | A shift in the characteristic vibrational frequencies of the linker's functional groups (e.g., carboxylate C=O stretches) upon coordination to the cadmium ions.[18] |

| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional structure of the MOF.[17] | Provides detailed information on bond lengths, bond angles, and the overall network topology. |

| Luminescence Spectroscopy | To investigate the photophysical properties of the MOF. | For luminescent MOFs, an emission spectrum is expected upon excitation at an appropriate wavelength. This can be used to assess its potential for sensing applications. |

Applications in Drug Development and Biomedical Research

Cadmium-based MOFs, particularly those exhibiting luminescence, hold significant promise for applications in the biomedical field.[20][21][22]

-

Luminescent Sensing: The fluorescence of certain cadmium MOFs can be quenched or enhanced in the presence of specific metal ions, anions, or small biomolecules.[1][2][23] This property can be harnessed to develop highly sensitive and selective sensors for biologically relevant analytes, which is crucial in diagnostics and monitoring therapeutic efficacy.[14][24]

-